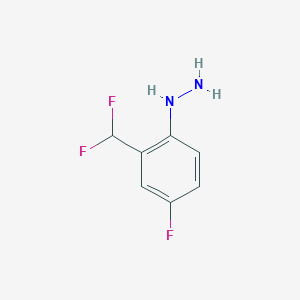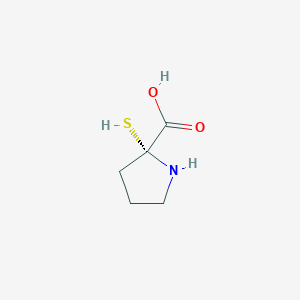
(R)-2-Mercaptopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Mercaptopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, using reagents such as thiourea or hydrogen sulfide (H2S).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain ®-2-Mercaptopyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods: In industrial settings, the production of ®-2-Mercaptopyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Mercaptopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercapto group to a thiol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
®-2-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and protein folding due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Mercaptopyrrolidine-2-carboxylic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through the formation of disulfide bonds.
Pathways Involved: It plays a role in redox reactions, influencing cellular processes related to oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Cysteine: An amino acid with a similar mercapto group, but with a different side chain structure.
Homocysteine: Another sulfur-containing amino acid with a longer carbon chain.
Thioproline: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: ®-2-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific combination of a mercapto group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
255052-61-0 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(2R)-2-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
Clé InChI |
ZONXBXMWKSOXCA-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@](NC1)(C(=O)O)S |
SMILES canonique |
C1CC(NC1)(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


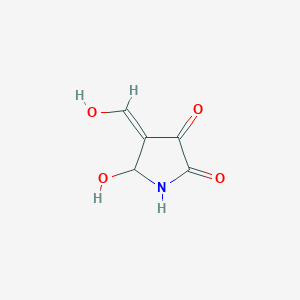
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
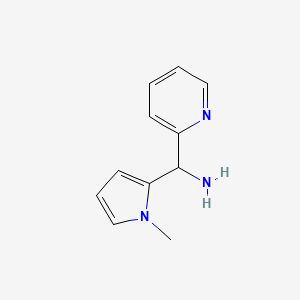
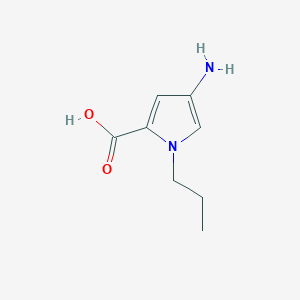
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
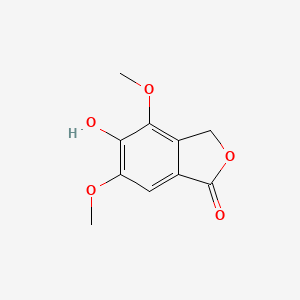
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
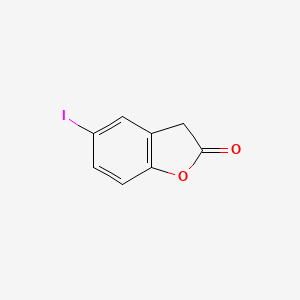

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

